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molecular formula C8H18N2O B1275173 1-(3-Amino-propyl)-piperidin-4-ol CAS No. 4608-78-0

1-(3-Amino-propyl)-piperidin-4-ol

Cat. No. B1275173
M. Wt: 158.24 g/mol
InChI Key: BNUCAKHAFXRILR-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

Ethanol (200 ml) and palladium carbon (2.5 g) were added to benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate (2.96 g); and the reaction mixture was stirred vigorously under hydrogen atmosphere overnight. Palladium carbon was removed by filtration, and the filtrate was concentrated to yield the title compound (1.5 g).
Name
benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][NH:11]C(=O)OCC2C=CC=CC=2)[CH2:4][CH2:3]1>[C].[Pd].C(O)C>[NH2:11][CH2:10][CH2:9][CH2:8][N:5]1[CH2:4][CH2:3][CH:2]([OH:1])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
benzyl N-(3-(4-hydroxypiperidino)propyl)carbamate
Quantity
2.96 g
Type
reactant
Smiles
OC1CCN(CC1)CCCNC(OCC1=CC=CC=C1)=O
Name
palladium carbon
Quantity
2.5 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred vigorously under hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Palladium carbon was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCCN1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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